molecular formula C16H12F3N3O3S2 B11338018 3-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)-1-[3-(trifluoromethyl)phenyl]urea

3-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)-1-[3-(trifluoromethyl)phenyl]urea

Cat. No.: B11338018
M. Wt: 415.4 g/mol
InChI Key: ONXXOYJCCCAFHA-UHFFFAOYSA-N
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Description

3-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)-1-[3-(trifluoromethyl)phenyl]urea is a complex organic compound that features a benzothiazole ring, a methanesulfonyl group, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)-1-[3-(trifluoromethyl)phenyl]urea typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and subsequent oxidation.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced by reacting the benzothiazole derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with Trifluoromethylphenyl Isocyanate: The final step involves the reaction of the methanesulfonyl-benzothiazole intermediate with 3-(trifluoromethyl)phenyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonyl group, converting them to amines or thiols, respectively.

    Substitution: The benzothiazole ring and the trifluoromethylphenyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Conditions for substitution reactions often involve strong bases (e.g., sodium hydride) or acids (e.g., sulfuric acid) depending on the nature of the substituent.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanesulfonyl group typically yields sulfone derivatives, while reduction can produce amines or thiols.

Scientific Research Applications

Chemistry

In chemistry, 3-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)-1-[3-(trifluoromethyl)phenyl]urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

Medically, the compound could be explored for its therapeutic potential. Compounds with benzothiazole and trifluoromethylphenyl groups have been studied for their anti-inflammatory, antimicrobial, and anticancer properties.

Industry

In industry, this compound might be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)-1-[3-(trifluoromethyl)phenyl]urea would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The methanesulfonyl and trifluoromethyl groups are known to influence the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)-1-phenylurea: Lacks the trifluoromethyl group, which may affect its chemical reactivity and biological activity.

    3-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)-1-[4-(trifluoromethyl)phenyl]urea: Similar structure but with the trifluoromethyl group in a different position, potentially altering its properties.

    3-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)-1-[3-(trifluoromethyl)phenyl]thiourea: Contains a thiourea group instead of a urea group, which can significantly change its reactivity and interactions.

Uniqueness

The presence of both the methanesulfonyl and trifluoromethylphenyl groups in 3-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)-1-[3-(trifluoromethyl)phenyl]urea makes it unique. These groups can enhance the compound’s stability, reactivity, and potential biological activity, distinguishing it from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C16H12F3N3O3S2

Molecular Weight

415.4 g/mol

IUPAC Name

1-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-3-[3-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C16H12F3N3O3S2/c1-27(24,25)11-5-6-12-13(8-11)26-15(21-12)22-14(23)20-10-4-2-3-9(7-10)16(17,18)19/h2-8H,1H3,(H2,20,21,22,23)

InChI Key

ONXXOYJCCCAFHA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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